

A Comprehensive Technical Guide to the Physical Properties of 2-Aminobutanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of 2-aminobutanoic acid, a non-proteinogenic α -amino acid of significant interest in various scientific and pharmaceutical domains. This document summarizes key quantitative data, details relevant experimental protocols, and presents a logical workflow for the determination of these properties.

Core Physical Properties

2-Aminobutanoic acid, also known as α -aminobutyric acid, is a chiral molecule existing as two enantiomers, L-2-aminobutanoic acid and D-2-aminobutanoic acid, and as a racemic mixture, DL-2-aminobutanoic acid. Its physical properties are crucial for its handling, characterization, and application in research and development.

Data Presentation

The following tables summarize the key physical properties of 2-aminobutanoic acid, collating data from various sources. It is important to note that variations in reported values, particularly for the melting point, are common for amino acids due to their tendency to decompose upon heating.

Table 1: General and Molar Properties



Property	Value	Source(s)
Molecular Formula	C4H9NO2	[1][2][3]
Molecular Weight	103.12 g/mol	[1][2][3][4]
Density	1.1 ± 0.1 g/cm ³	[1]

Table 2: Thermal Properties

Isomer	Melting Point (°C)	Boiling Point (°C)	Source(s)
L-2-Aminobutanoic acid	305	215.2 ± 23.0 at 760 mmHg	[2][5]
D-2-Aminobutanoic acid	>300 (decomposes)	Not available	[6]
DL-2-Aminobutanoic acid	291-293 (decomposes)	215.2 ± 23.0 at 760 mmHg	[1][7]
Racemic Mixture	300	Not available	[8]
General	304	Not available	[9]
General	291 (decomposes)	Not available	[4][7]

Table 3: Acid-Base Properties

Property	Value	Source(s)
рКа1 (-СООН)	2.34	[2]
pKa ₂ (-NH ₃ +)	9.53 (Predicted)	[10]

Table 4: Solubility



Solvent	Solubility	Source(s)
Water	Very soluble	[2]
Water	22.7 g/100 mL (at 22°C)	[5]
Water	210 g/L	[7]
Alcohol	Poorly soluble	[7]
Oils	Insoluble	[7]

Table 5: Optical Properties

Isomer	Specific Rotation [α]	Conditions	Source(s)
L-2-Aminobutanoic acid	+8°	20°C, in 5M HCl	[10]
D-2-Aminobutanoic acid	-21° to -19°	20°C, c=4 in H₂O	[6]
DL-2-Aminobutanoic acid	0.0 ± 0.1°	20°C, c=10 in H ₂ O	[7]

Experimental Protocols

The determination of the physical properties of amino acids requires specific experimental methodologies to ensure accuracy, especially given their chemical nature.

Melting Point Determination

The melting point of amino acids is often challenging to determine accurately using conventional methods due to their decomposition at high temperatures.[11][12]

Method: Fast Scanning Calorimetry (FSC)

To overcome thermal decomposition, fast scanning calorimetry (FSC) is a preferred method. [11][13][14] This technique involves very high heating rates (up to 20,000 K/s), which allows the



sample to melt before significant decomposition can occur.[14][15]

- Sample Preparation: A small amount of the amino acid is placed on the FSC sensor. To ensure good thermal contact, a droplet of silicon oil can be added.[14]
- Measurement Procedure: The experiment typically involves a three-stage temperature-time profile.
 - Initial Heating and Cooling: The sample is heated and cooled at a high, constant rate (e.g., 2000 K/s) in a specific temperature range (e.g., 303 K to 473 K) to ensure reproducibility.
 [14]
 - Melting Determination: The sample is then heated at various high scanning rates through its melting range.[15]
 - Extrapolation: The onset temperature of the melting peak is recorded for each heating rate
 and extrapolated to a zero heating rate to obtain the true melting temperature.[13][15]

pKa Determination

The pKa values of the ionizable carboxyl and amino groups are determined by acid-base titration.[16][17]

Method: Acid-Base Titration

- Sample Preparation: A known concentration of the 2-aminobutanoic acid solution is prepared in a beaker.[16]
- Titration: The solution is titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.[16][18] For the determination of the carboxyl group's pKa, the amino acid solution can be titrated with a strong acid (e.g., 0.1 M HCl).[18]
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the
 volume of titrant added.[17] The pKa values correspond to the pH at the half-equivalence
 points, where half of the respective functional group has been neutralized.[17] The



Henderson-Hasselbalch equation is used to calculate the precise pKa values from the titration data.[17]

Solubility Determination

The solubility of amino acids can be determined using several methods, with the gravimetric and colorimetric methods being common.[19][20]

Method: Gravimetric Analysis

- Sample Preparation: Supersaturated solutions are prepared by adding an excess amount of 2-aminobutanoic acid to the solvent of interest (e.g., water, aqueous solutions) in a sealed container.[19]
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
- Separation and Quantification: The undissolved solid is separated from the saturated solution by filtration or centrifugation. A known volume of the clear supernatant is then carefully evaporated to dryness, and the mass of the dissolved solid is determined.[19]

Optical Rotation Determination

The specific rotation of the enantiomers of 2-aminobutanoic acid is measured using a polarimeter.[21][22]

Method: Polarimetry

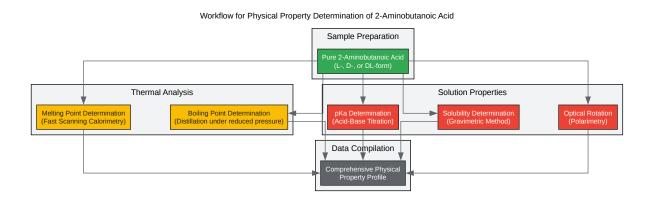
- Sample Preparation: A solution of the optically active 2-aminobutanoic acid is prepared at a known concentration in a suitable solvent (e.g., water, HCl solution).[21][22]
- Measurement: The solution is placed in a polarimeter cell of a known path length.[23] Plane-polarized light of a specific wavelength (typically the sodium D-line at 589 nm) is passed through the solution, and the angle of rotation of the plane of polarization is measured.[22]
 [24]
- Calculation: The specific rotation is calculated using the formula: $[\alpha] = \alpha / (I \times c)$ where α is the observed rotation, I is the path length in decimeters, and c is the concentration in g/mL.



[22] The temperature and solvent used must also be specified.[21]

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive experimental determination of the physical properties of 2-aminobutanoic acid.



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Caption: Workflow for determining the physical properties of 2-aminobutanoic acid.

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